N-(2,4-dimethoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of a heptafluorobutanamide group attached to a 2,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,4-dimethoxyaniline with heptafluorobutyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The fluorine atoms in the heptafluorobutanamide group can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of RNA and leading to bacterial cell death . The compound’s fluorinated tail enhances its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits potent antiproliferative activity against cancer cells.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Used in the synthesis of various organic compounds.
Uniqueness
N-(2,4-dimethoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its heptafluorobutanamide group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific interactions with biological targets.
Properties
CAS No. |
332031-87-5 |
---|---|
Molecular Formula |
C12H10F7NO3 |
Molecular Weight |
349.20 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C12H10F7NO3/c1-22-6-3-4-7(8(5-6)23-2)20-9(21)10(13,14)11(15,16)12(17,18)19/h3-5H,1-2H3,(H,20,21) |
InChI Key |
AINRFKCOQWNUCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.